molecular formula C24H34O6 B12820144 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene

4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene

Cat. No.: B12820144
M. Wt: 418.5 g/mol
InChI Key: KFLQGJQSLUYUBF-UHFFFAOYSA-N
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Description

4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene is a poly-substituted aromatic compound characterized by a branched butyl chain with multiple methoxy groups and aromatic substituents. The molecule features two primary aromatic moieties: a 1,2-dimethoxybenzene group and a 3,4-dimethoxyphenylmethyl group.

The compound’s methoxy-rich structure may confer stability against enzymatic degradation, a feature observed in other methoxylated lignans with antiviral or antioxidant properties . Its structural complexity places it within a class of natural products often investigated for pharmacological applications, such as antiviral agents or enzyme inhibitors.

Properties

IUPAC Name

4-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLQGJQSLUYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phyllanthin can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and dichloromethane has been employed, with varying yields and lignan content . For instance, Soxhlet extraction with hexane yields a higher phyllanthin content compared to other solvents . Additionally, microwave-assisted extraction using 80% methanol has shown to produce a better yield and higher phyllanthin content .

Industrial Production Methods

Industrial production of phyllanthin involves optimizing extraction techniques to maximize yield and purity. Methods such as alkaline digestion with potassium hydroxide and enzymatic treatment using cellulase and protease have been developed to enhance extraction efficiency . These methods ensure a higher concentration of phyllanthin in the final extract, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phyllanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Phyllanthin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products

The major products formed from these reactions include derivatives with enhanced biological activities. For example, oxidation of phyllanthin can lead to the formation of more potent antioxidant compounds.

Scientific Research Applications

Pharmacological Studies

Research indicates that 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene has been isolated from plants such as Phyllanthus amarus and Phyllanthus niruri, which are known for their medicinal properties. Studies have shown that extracts from these plants exhibit various pharmacological effects including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in biological systems.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Natural Product Chemistry

As a lignan derivative, this compound contributes to the understanding of natural products derived from plant sources. Its structural complexity allows for the exploration of its biosynthetic pathways and potential modifications to enhance biological activity.

Data Tables

Activity TypeObservations
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInhibition of cell proliferation in vitro
Anti-inflammatoryReduction of inflammatory cytokines

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of Phyllanthus amarus extracts containing the compound showed a marked increase in scavenging activity against free radicals. The results indicated that higher concentrations of the extract correlated with enhanced antioxidant activity, suggesting a potential role for this compound in developing dietary supplements aimed at combating oxidative stress.

Case Study 2: Anticancer Efficacy

In vitro assays using human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. This effect was attributed to the induction of apoptosis and cell cycle arrest. Further research is required to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene with structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name & Source Key Structural Features Biological Activity/Properties Lipophilicity/Solubility Trends
Target Compound Branched butyl chain with 1,2-dimethoxybenzene and 3,4-dimethoxyphenylmethyl groups Likely antiviral (inferred from methoxylated lignans in ) High lipophilicity (methoxy dominance)
(2R,3S,4R)-4-(3,4-dimethoxy-benzyl)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyltetrahydrofuran
(, Compound 3)
Tetrahydrofuran core with mixed methoxy/hydroxy substituents Common lignan activities (e.g., antioxidant, anti-inflammatory) Moderate lipophilicity (hydroxy presence)
4-[(2S,3R,4S)-4-[(S)-(3,4-dimethoxyphenyl)hydroxymethyl]tetrahydro-3-(hydroxymethyl)-2-furanyl]-2-methoxyphenyl
()
Furan ring with hydroxymethyl and dimethoxyphenyl groups Antiviral (TMV inhibition; 33–54% activity in assays) Moderate (hydroxyl groups enhance polarity)
1,3-Dimethoxy-5-methyl-2-(3-methyl-but-3-enyl)-benzene
()
1,3-dimethoxybenzene with alkenyl side chain Potential fragrance/flavor use (similar to methyl diantilis in ) Moderate (fewer methoxy groups)
4,4’-(2,3-Dimethyl-1,4-butanediyl)bis(pyrocatechol)
()
Catechol (dihydroxy) groups on a butanediol backbone Antioxidant (catechol groups enable radical scavenging) Low (polar hydroxyl groups dominate)

Key Comparative Insights

Backbone Diversity :

  • The target compound’s branched butyl chain distinguishes it from cyclic analogs like tetrahydrofuran lignans () or furan derivatives (). Linear backbones may enhance membrane permeability compared to rigid cyclic systems .

Functional Group Impact :

  • Methoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation or sulfation . However, hydroxyl groups in related compounds () enhance water solubility and target binding via hydrogen bonding.

Biological Activity :

  • The antiviral activity observed in methoxylated furan derivatives () suggests the target compound may similarly inhibit viral replication, though its exact mechanism requires validation. In contrast, catechol-based compounds () are more suited for antioxidant roles due to redox-active hydroxyl groups .

Biological Activity

The compound 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene is a complex organic molecule with potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H30O5C_{22}H_{30}O_5, and it features multiple methoxy groups that may contribute to its biological activity. The presence of the dimethoxyphenyl moiety suggests potential interactions with biological targets related to cancer and inflammation.

PropertyValue
Molecular Weight374.48 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of curcumin analogs have shown significant cytotoxicity against prostate cancer cell lines (LNCaP and PC-3) when substituted appropriately at specific positions on the phenyl rings. The compound may exhibit similar mechanisms due to its structural similarities.

Case Study: Cytotoxicity in Prostate Cancer

A study evaluated the cytotoxic effects of various analogs against LNCaP and PC-3 cells. The results indicated that compounds with 3',4'-dimethoxy substitutions significantly enhanced cytotoxicity. Although specific data for our compound are not yet available, it is reasonable to hypothesize similar effects based on structural analogies .

Antiviral Activity

Another area of interest is the antiviral activity of related compounds. Research has shown that certain derivatives exhibit activity against influenza A (H1N1) and Coxsackie B viruses, suggesting potential for our compound in antiviral applications. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

The mechanisms through which compounds like this compound exert their biological effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Antioxidant Activity : The methoxy groups may provide antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Compounds can influence pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .

Summary of Key Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Findings : Significant cytotoxicity observed in LNCaP cells with IC50 values around 3.1 μM for structurally related compounds.
    • Implications : Suggests potential effectiveness of our compound in targeted cancer therapies .
  • Antiviral Efficacy :
    • Findings : Certain derivatives showed promising antiviral activity against H1N1.
    • Implications : Indicates potential for development as an antiviral agent .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerCurcumin analogsCytotoxicity in prostate cancer cells
AntiviralFlavone derivativesInhibition of H1N1 replication
AntioxidantMethoxy-substituted phenolsReduction of oxidative stress

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